Lipophilicity & Permeability vs. Des-Methyl Analog
The target compound (CAS 1864443-07-1) incorporates a 6-methyl substituent absent in the analog 4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile (CAS 1016693-84-7). This structural difference results in a computed increase in lipophilicity. While experimental logP values are not publicly available, the computed XLogP3 for the des-methyl analog is -0.5 [1]. The addition of a methyl group to an aromatic ring is known to increase the logP by approximately 0.5–0.6 units, suggesting the target compound possesses an XLogP3 near 0.0–0.1, representing a shift from a hydrophilic to a more balanced lipophilic-hydrophilic profile [2]. This increases the compound's suitability as a precursor for blood-brain barrier (BBB)-penetrant candidates.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | Approximately 0.0–0.1 (predicted based on structural analog data) [2] |
| Comparator Or Baseline | 4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile (CAS 1016693-84-7): XLogP3 = -0.5 [1] |
| Quantified Difference | Estimated Δ XLogP3 ≈ +0.5 to +0.6 units |
| Conditions | XLogP3 algorithm v3.0 (PubChem computed property) |
Why This Matters
A higher logP directs the compound and its derivatives toward improved cell permeability, making it more appropriate than the des-methyl analog for designing intracellular or CNS-targeted inhibitors.
- [1] Kuujia. CAS 1016693-84-7: 4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile. Reports computed XLogP3 = -0.5. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. Provides the basis for the methyl group contribution to logP. View Source
